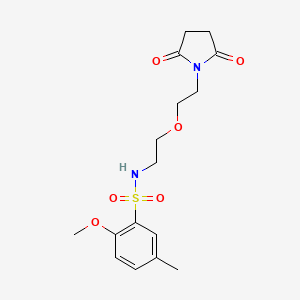

![molecular formula C27H25N3O2S2 B2577713 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 864859-70-1](/img/structure/B2577713.png)

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a benzothiazole ring, a tetrahydrothieno ring, a pyridine ring, and a tetrahydronaphthalene ring .

Synthesis Analysis

The synthesis of similar benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In a related synthesis, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid. The resulting intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involving similar benzothiazole derivatives have been studied extensively. These compounds have been found to exhibit anti-tubercular activity, with the inhibitory concentrations of the newly synthesized molecules compared with standard reference drugs .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide and related structures have shown promising applications in the field of anticancer research. Various derivatives of tetrahydrothieno-pyridine, a structure related to the mentioned compound, have been investigated for their anticancer activities. These derivatives exhibit diverse pharmacological activities, and the fusion of other nuclei like benzene, indole, and others enhances these activities compared to the parent nucleus (Rao, Rao, & Prasad, 2018).

Antibacterial Activity

Studies have also explored the antibacterial properties of compounds related to this compound. For instance, analogs containing the benzothiazole moiety have shown promising antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Antitumor Activity

The synthesis of new derivatives incorporating the benzothiazole moiety has led to the discovery of compounds with significant antitumor effects. This research is crucial for the development of innovative anti-cancer agents, as certain compounds have demonstrated the ability to inhibit the in vitro growth of human tumor cells (Ostapiuk, Frolov, & Matiychuk, 2017).

Antimicrobial and Antioxidant Properties

Novel heterocyclic compounds, including derivatives of this compound, have been synthesized and evaluated for their antimicrobial and antioxidant properties. These compounds have shown efficacy in dyeing polyester fibers and possess biological activities that can be applied in various life applications (Khalifa et al., 2015).

Apoptotic Activity

Derivatives of this compound have been evaluated for their ability to disrupt the cell cycle and induce apoptotic activity. This research is significant in the context of cancer treatment, as one derivative demonstrated the capacity to arrest the G2/M phase and induce apoptosis in a time-dependent manner (Sarhan et al., 2010).

Wirkmechanismus

Target of Action

Compounds with a benzothiazole moiety are often associated with a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer effects . The specific target of “N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide” would depend on the exact nature of its interactions with biological molecules, which is currently unknown.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O2S2/c1-16(31)30-13-12-20-23(15-30)34-27(24(20)26-28-21-8-4-5-9-22(21)33-26)29-25(32)19-11-10-17-6-2-3-7-18(17)14-19/h4-5,8-11,14H,2-3,6-7,12-13,15H2,1H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWXTTSWGUOXDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(CCCC6)C=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2577631.png)

![1-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2577634.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2577635.png)

![8-chloro-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2577638.png)

![N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide](/img/structure/B2577639.png)

![2-[1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2577642.png)

![1,7-dimethyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2577643.png)

![4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole](/img/structure/B2577645.png)

![3-{[(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid](/img/structure/B2577652.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2577653.png)